molecular formula C9H15ClN2O2 B7931216 N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-acetamide

N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-acetamide

Cat. No.: B7931216
M. Wt: 218.68 g/mol
InChI Key: ZDEZHNMARFVALT-UHFFFAOYSA-N
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Description

N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-acetamide (CAS 1353978-34-3) is a chiral pyrrolidine-based acetamide derivative of significant interest in medicinal chemistry research. This compound is characterized by a molecular formula of C9H15ClN2O2 and a molecular weight of 218.68 g/mol . Its structure features a pyrrolidine ring, a chloroacetyl group, and an acetamide moiety, making it a versatile synthetic intermediate. The primary research application of this compound is its role as a key precursor in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a major class of therapeutic agents for type 2 diabetes . The reactive chloroacetyl group is a critical handle for further functionalization, allowing researchers to link the pyrrolidine scaffold to other pharmacologically active fragments . The pyrrolidine ring is a common motif in drug discovery, often contributing to the molecule's three-dimensional structure and binding affinity. This compound is supplied For Research Use Only. It is strictly intended for laboratory research applications and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle with appropriate precautions, as it may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation .

Properties

IUPAC Name

N-[[1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O2/c1-7(13)11-6-8-3-2-4-12(8)9(14)5-10/h8H,2-6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEZHNMARFVALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCCN1C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of Pyrrolidine Derivatives

The most common approach involves acylation of pyrrolidine precursors with chloroacetyl chloride. For example, (S)-1-methylpyrrolidin-2-ylmethylamine reacts with chloroacetyl chloride in dichloromethane under basic conditions (e.g., triethylamine) to form 2-chloro-N-[(S)-1-methylpyrrolidin-2-ylmethyl]acetamide. Subsequent N-methylation or acetylation introduces the acetamide group. This method achieves yields of 70–85% but requires careful control of stereochemistry.

One-Pot Acylation-Dehydration Strategy

A scalable industrial method employs L-prolinamide as the starting material. Chloroacetyl chloride acts as both the acylating agent and solvent, enabling a one-pot synthesis:

  • Acylation : L-prolinamide reacts with excess chloroacetyl chloride at 40–70°C to form (S)-N-chloroacetyl-2-carbamoylpyrrolidine.

  • Dehydration : Phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) converts the carbamoyl group to a nitrile, yielding (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

  • Acetamide Formation : The nitrile intermediate undergoes hydrolysis followed by acetylation with acetic anhydride to produce the target compound.
    This method reduces waste and achieves 78–81% yields.

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Low-Temperature Acylation : Performing the initial acylation at −10°C to 10°C minimizes side reactions, such as over-chlorination.

  • Solvent Selection : Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred for their ability to dissolve both polar intermediates and chloroacetyl chloride.

Table 1: Impact of Reaction Conditions on Yield

ConditionYield (%)Purity (%)Source
DCM, −10°C7899.5
THF, 70°C8199.8
POCl₃, 0°C8099.6

Catalytic and Stoichiometric Considerations

  • Base Catalysts : Diisopropylethylamine (DIPEA) and 4-dimethylaminopyridine (DMAP) enhance acylation efficiency by scavenging HCl.

  • Molar Ratios : A 1:1.05–1.31 molar ratio of L-prolinamide to chloroacetyl chloride ensures complete conversion while minimizing excess reagent.

Stereochemical Control

The chirality at the pyrrolidine C2 position is critical for biological activity. Using enantiomerically pure L-prolinamide or L-proline ensures >99% enantiomeric excess (ee). Crystallization with isopropyl alcohol further purifies the product, achieving 99.6–99.8% HPLC purity.

Industrial-Scale Adaptations

Continuous Flow Reactors

Recent patents describe telescopic processes where intermediates are synthesized in flow reactors, reducing reaction times from 24 hours to 2–4 hours. For example, a continuous system combining acylation and dehydration steps achieves 85% yield at 30°C.

Green Chemistry Innovations

  • Solvent Recycling : Dichloromethane and THF are recovered via distillation, reducing environmental impact.

  • Waste Minimization : Excess chloroacetyl chloride is repurposed as a dehydrating agent, eliminating the need for additional reagents.

Analytical Characterization

Final products are validated using:

  • NMR Spectroscopy : Characteristic peaks include δ 4.08 ppm (CH₂Cl) and δ 2.05 ppm (N-methylacetamide).

  • HPLC : Retention times of 8.2–8.5 minutes confirm purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroacetyl group (–COCH₂Cl) undergoes nucleophilic substitution due to the electrophilic nature of the chlorine atom. Common nucleophiles include amines, alcohols, and thiols:

  • Reaction with Amines :
    Primary/secondary amines displace the chloride, forming substituted acetamides. For example, reaction with pyrrolidine derivatives yields bis-pyrrolidinyl acetamides.

    N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-acetamide+R-NH2N-[1-(2-R-amino-acetyl)-pyrrolidin-2-ylmethyl]-acetamide+HCl\text{this compound} + \text{R-NH}_2 \rightarrow \text{N-[1-(2-R-amino-acetyl)-pyrrolidin-2-ylmethyl]-acetamide} + \text{HCl}

    Conditions: Room temperature, polar aprotic solvents (e.g., DMF), base (e.g., K₂CO₃).

  • Reaction with Alcohols :
    Methanol or ethanol substitutes chlorine, forming alkoxy derivatives.

Hydrolysis Reactions

The chloroacetyl group hydrolyzes under aqueous conditions:

  • Acidic Hydrolysis :
    Yields carboxylic acid derivatives:

    –COCH₂ClH3O+–COCH₂OH–COOH\text{–COCH₂Cl} \xrightarrow{\text{H}_3\text{O}^+} \text{–COCH₂OH} \rightarrow \text{–COOH}

    Conditions: HCl (1–2 M), reflux .

  • Basic Hydrolysis :
    Forms sodium carboxylates:

    –COCH₂Cl+NaOH–COCH₂ONa+NaCl\text{–COCH₂Cl} + \text{NaOH} \rightarrow \text{–COCH₂ONa} + \text{NaCl}

    Conditions: NaOH (1–2 M), 60–80°C.

Cyclization Reactions

Intramolecular reactions form fused heterocycles:

  • Pyrrolidine Ring Expansion :
    The chloroacetyl group reacts with the pyrrolidine nitrogen, forming a six-membered ring :

    Pyrrolidine N+–COCH₂ClBicyclic lactam+HCl\text{Pyrrolidine N} + \text{–COCH₂Cl} \rightarrow \text{Bicyclic lactam} + \text{HCl}

    Conditions: Reflux in THF, 2–4 hours .

Reduction and Oxidation

Functional group interconversions enhance reactivity:

  • Reduction of the Amide :
    Lithium aluminum hydride (LiAlH₄) reduces the acetamide to a tertiary amine:

    –N–CO–LiAlH4–N–CH₂–\text{–N–CO–} \xrightarrow{\text{LiAlH}_4} \text{–N–CH₂–}
  • Oxidation of the Pyrrolidine Ring :
    Strong oxidants (e.g., KMnO₄) convert pyrrolidine to γ-lactam derivatives .

Cross-Coupling Reactions

The compound participates in metal-catalyzed reactions:

  • Buchwald–Hartwig Amination :
    Palladium catalysts couple the chloroacetyl group with aryl amines :

    –COCH₂Cl+Ar–NH2Pd–COCH₂–NH–Ar\text{–COCH₂Cl} + \text{Ar–NH}_2 \xrightarrow{\text{Pd}} \text{–COCH₂–NH–Ar}

    Conditions: Pd(OAc)₂, XPhos ligand, 80–100°C .

Mechanistic Insights

  • Nucleophilic Substitution : Follows an Sₙ2 mechanism, with chloride as the leaving group.

  • Cyclization : Proceeds via intramolecular nucleophilic attack, favored by the proximity of the pyrrolidine nitrogen to the chloroacetyl group .

This compound’s versatility in nucleophilic, hydrolytic, and cyclization reactions makes it valuable for synthesizing bioactive molecules and functional materials. Further studies are needed to explore its catalytic applications and optimize reaction scalability .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H17ClN2O2
  • Molecular Weight : 232.71 g/mol
  • CAS Number : 1353973-49-5
  • IUPAC Name : N-[1-(2-chloroacetyl)pyrrolidin-2-ylmethyl]-acetamide

The compound features a pyrrolidine ring substituted with a chloroacetyl group and an acetamide moiety, which contribute to its reactivity and biological activity.

Medicinal Chemistry

N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-acetamide serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to interact with specific biological targets, making it valuable in drug development.

Key Findings :

  • The compound has been shown to inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme linked to neurodegenerative diseases like Alzheimer’s, suggesting potential therapeutic applications in cognitive impairment treatments.

Organic Synthesis

This compound acts as a versatile building block in organic synthesis. It can undergo various chemical reactions, including nucleophilic substitution and hydrolysis, allowing for the creation of more complex molecules.

Reactions Involved :

  • Substitution Reactions : The chloroacetyl group can be replaced by nucleophiles such as amines or alcohols.
  • Hydrolysis : The amide bond can be hydrolyzed to yield carboxylic acids and amines.

Biological Studies

Research indicates that this compound has significant biological activity, particularly against certain microorganisms.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 - 12.5 μg/mL
Escherichia coli1 mM (in DMSO)
Pseudomonas aeruginosa>150 μg/mL

These findings highlight its potential as a lead compound for developing new antimicrobial agents.

In Vivo Studies

In experimental models, particularly involving Alzheimer’s disease, this compound demonstrated the ability to penetrate the blood-brain barrier effectively. It significantly inhibited exosome release from the brain, indicating its potential for treating neurodegenerative conditions.

Structure-Activity Relationship (SAR)

A series of analogs derived from this compound were synthesized to explore their biological activities. Modifications on the pyrrolidine ring were found to enhance potency against nSMase2 while maintaining favorable pharmacokinetic properties.

Mechanism of Action

The mechanism of action of N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, depending on the specific target and the context of the interaction.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Chloroacetamide Derivatives

Compound Name Molecular Formula Key Substituents Applications/Significance Reference
This compound C₁₁H₁₇ClN₂O₂ Pyrrolidine, chloroacetyl, acetamide Intermediate in organic synthesis; discontinued commercial availability
2-Chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide C₁₂H₁₀Cl₂N₂O Pyrazole, chloroacetyl, 2-chlorobenzyl Potential bioactive scaffold; structural analog for pesticide development
2-Chloro-N-(4-methylpyridin-3-yl)acetamide (5RH2) C₈H₉ClN₂O Pyridine, chloroacetyl SARS-CoV-2 main protease inhibitor (binding affinity: <−22 kcal/mol)
Alachlor C₁₄H₂₀ClNO₂ 2,6-Diethylphenyl, methoxymethyl Herbicide (weed control in crops)
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide C₁₄H₁₆N₄OS Pyrimidine, pyridine, sulfanyl Antimicrobial intermediate; crystallographically characterized
2-Chloro-N-[phenyl(pyridin-2-yl)methyl]acetamide C₁₄H₁₃ClN₂O Phenyl-pyridinylmethyl High LogP (3.37), suggesting lipophilicity

Key Findings:

Structural Diversity :

  • The target compound’s pyrrolidine backbone distinguishes it from pyridine- or pyrazole-based analogs (e.g., 5RH2, ; ).
  • Substitutions on the nitrogen atom (e.g., benzyl, pyridinylmethyl, or phenyl groups) modulate physicochemical properties like solubility and LogP .

Biological Activity :

  • Pyridine-containing analogs (e.g., 5RH2) exhibit strong binding to viral proteases due to interactions with residues like HIS163 and ASN142 .
  • In contrast, agrochemical derivatives like alachlor lack direct pharmacological relevance but share structural motifs (chloroacetyl group) critical for herbicidal activity .

Synthetic Utility: Chloroacetamides serve as intermediates for heterocyclic compounds. For example, 2-chloro-N-(5-methylpyridin-2-yl)acetamide reacts with thiols to form sulfanyl-acetamide derivatives . The target compound’s synthesis mirrors methods used for pyrrolidinone intermediates, emphasizing the role of DMAP in facilitating acylation .

Commercial and Research Status :

  • This compound is listed as discontinued, limiting its current applications .
  • Analogs like 5RH2 and alachlor remain prominent in drug discovery and agriculture, respectively .

Biological Activity

N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H16ClN2O. It features a pyrrolidine ring substituted at the 1-position with a 2-chloroacetyl group and an acetamide moiety. The presence of the chlorine atom enhances its electrophilic properties, allowing it to interact with various biological targets.

The mechanism of action for this compound involves:

  • Covalent Bond Formation : The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.
  • Receptor Interaction : The pyrrolidine ring may interact with various receptors, influencing biochemical pathways related to neurotransmission and enzyme activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. For instance, studies have shown that derivatives of pyrrolidine compounds demonstrate significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus75
Escherichia coli<125
Pseudomonas aeruginosa150

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines, such as A549 (lung carcinoma) and Caco-2 (colorectal adenocarcinoma).

  • A549 Cell Line : The compound showed a significant reduction in cell viability compared to untreated controls.
  • Caco-2 Cell Line : The compound demonstrated enhanced cytotoxicity, indicating that it may target specific pathways involved in tumor growth.

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy : A study published in 2024 highlighted the effectiveness of various pyrrolidine derivatives, including this compound, against drug-resistant bacterial strains. The study utilized MIC assays to determine efficacy and established a correlation between structural modifications and antimicrobial potency .
  • Anticancer Properties : Another research effort explored the cytotoxic effects of this compound on multiple cancer cell lines. The findings indicated that modifications in the chemical structure could enhance anticancer efficacy, particularly through mechanisms involving apoptosis induction .
  • Mechanistic Insights : Investigations into the molecular interactions revealed that the chloroacetyl group plays a crucial role in binding to target proteins, which is essential for its biological effects .

Q & A

Q. What are the established synthetic methodologies for N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-acetamide, and what factors influence their efficiency?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with pyrrolidine derivatives and chloroacetylating agents. For example:

Intermediate Formation : React pyrrolidine-2-ylmethylamine with chloroacetyl chloride under anhydrous conditions to form the chloroacetyl-pyrrolidine intermediate.

Acetamide Conjugation : Introduce the acetamide group via nucleophilic substitution or coupling reactions, using catalysts like EDCI/HOBt in aprotic solvents (e.g., DMF) .

Purification : Column chromatography or recrystallization is employed to isolate the product.

Q. Key Factors :

  • Reaction Solvent : Polar aprotic solvents (DMF, THF) enhance nucleophilicity .
  • Temperature Control : Exothermic reactions require cooling (0–5°C) to prevent side reactions .
  • Catalyst Selection : Coupling agents improve yield in acetamide formation .
Synthetic Route Yield RangeChallengesReference
Chloroacetylation + Coupling60–75%Epimerization risk at pyrrolidine
Direct Alkylation50–65%Competing oligomerization

Q. How is the molecular structure of this compound determined using X-ray crystallography and spectroscopic techniques?

Methodological Answer: X-ray Crystallography :

  • Data Collection : Single crystals are grown via slow evaporation (e.g., chloroform/acetone mixtures) .
  • Structure Refinement : SHELX programs (e.g., SHELXL) refine atomic coordinates, with H atoms added geometrically and thermal parameters adjusted .
  • Validation : R-factor and residual density maps ensure accuracy .

Q. Spectroscopy :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., pyrrolidine CH2_2 at δ 2.5–3.5 ppm; acetamide carbonyl at δ 170–175 ppm) .
  • IR : Stretching bands for amide (1650–1680 cm1^{-1}) and chloroacetyl groups (750 cm1^{-1}) .

Advanced Questions

Q. What strategies are employed to optimize reaction conditions for higher yield and purity in the synthesis of this compound?

Methodological Answer:

  • DoE (Design of Experiments) : Systematic variation of solvent (DMF vs. THF), temperature (RT vs. 60°C), and catalyst loading to identify optimal conditions .
  • In Situ Monitoring : HPLC or TLC tracks reaction progress to minimize side products .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity .

Q. Challenges :

  • Epimerization : Use chiral auxiliaries or low-temperature conditions to retain stereochemistry .
  • Byproduct Removal : Gradient elution in column chromatography isolates the target compound from oligomers .

Q. How can researchers resolve contradictions between computational modeling predictions and experimental spectroscopic data for this compound?

Methodological Answer:

  • DFT Calculations : Compare computed NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data to validate conformers .
  • Crystallographic Validation : Overlay X-ray structures with computational models to assess bond-length discrepancies .
  • Dynamic Effects : MD simulations account for solvent or temperature effects not modeled in static DFT .

Example : A study on analogous acetamides showed that solvent polarity shifts 1^1H NMR signals by 0.1–0.3 ppm, reconciling theory-experiment gaps .

Q. What methodological approaches are recommended for evaluating the biological activity of this compound in enzyme inhibition assays?

Methodological Answer:

  • Target Selection : Focus on enzymes with nucleophilic active sites (e.g., proteases), as the chloroacetyl group may act as an electrophilic trap .
  • Assay Design :
    • Kinetic Assays : Measure IC50_{50} values via fluorescence-based substrate turnover (e.g., trypsin inhibition) .
    • Covalent Binding : Use LC-MS to detect adduct formation between the enzyme and compound .
  • Controls : Include irreversible inhibitors (e.g., PMSF) to validate mechanism .

Q. Data Interpretation :

  • Dose-Response Curves : Non-linear regression fits to determine inhibition constants .
  • Selectivity Screening : Test against related enzymes (e.g., chymotrypsin) to assess specificity .

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